3,4-Dichloro-2-iodoaniline
Overview
Description
3,4-Dichloro-2-iodoaniline: is an organic compound with the molecular formula C6H4Cl2IN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Dichloro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the Sandmeyer reaction , where aniline is first diazotized and then treated with halogenating agents to introduce the chlorine and iodine atoms. The reaction conditions often involve the use of copper(I) chloride or copper(I) iodide as catalysts, along with hydrochloric acid and sodium nitrite .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions:
3,4-Dichloro-2-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in the presence of a polar aprotic solvent like .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted anilines.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
3,4-Dichloro-2-iodoaniline is used as an intermediate in the synthesis of various organic compounds. Its unique halogenation pattern makes it a valuable building block for the construction of more complex molecules .
Biology and Medicine:
In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other specialty chemicals. Its halogenated structure imparts desirable properties such as stability and reactivity, which are valuable in industrial applications .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-iodoaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target proteins .
Comparison with Similar Compounds
3,4-Dichloroaniline: Similar structure but lacks the iodine atom.
2,4-Dichloroaniline: Chlorine atoms at different positions.
3,5-Dichloroaniline: Chlorine atoms at different positions.
2-Iodoaniline: Lacks the chlorine atoms.
Uniqueness:
3,4-Dichloro-2-iodoaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The iodine atom, in particular, can participate in unique reactions not possible with other halogens .
Properties
IUPAC Name |
3,4-dichloro-2-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQWIYKWLGIJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737432 | |
Record name | 3,4-Dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835595-11-4 | |
Record name | 3,4-Dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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